6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline
Overview
Description
6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline is a quinazoline derivative that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a quinazoline core substituted with methoxy groups at the 6 and 7 positions and a piperidin-4-yl group at the 4 position. The molecular formula of this compound is C15H19N3O2, and it has a molecular weight of 273.33 g/mol.
Mechanism of Action
Target of Action
The primary target of 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline is P-glycoprotein (P-gp) . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in causing multi-drug resistance (MDR) in cancer treatment .
Mode of Action
This compound interacts with P-gp, inhibiting its function . This inhibition results in an increase in the accumulation of cytotoxic agents inside the cancer cells, thereby reversing drug resistance . It also suppresses P-gp ATPase activity, further inhibiting the efflux of cytotoxic agents .
Biochemical Pathways
The compound affects the biochemical pathway involving P-gp. By inhibiting P-gp, it prevents the efflux of cytotoxic agents from cancer cells, thereby increasing their intracellular concentration . This leads to enhanced cytotoxicity and reversal of drug resistance .
Result of Action
The compound has been shown to have potent anti-proliferative activity against cancer cells . It inhibits the proliferation of tumor cells and has been found to display potent activity against MGC-803 cells in vitro . It also induces apoptosis of MGC-803 cells and induces cell cycle arrest at the G1-phase .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline are not fully understood yet. It is known that quinazoline derivatives have been found to interact with various enzymes and proteins
Cellular Effects
The cellular effects of this compound are also not fully understood. Some studies suggest that quinazoline derivatives can have significant effects on various types of cells and cellular processes . For example, they have been found to inhibit the proliferation, migration, and invasion of certain cancer cells
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. It is known that quinazoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline typically involves the reaction of 6,7-dimethoxyquinazoline with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the piperidine, followed by nucleophilic substitution at the 4-position of the quinazoline ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The piperidin-4-yl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while substitution reactions can yield various quinazoline derivatives with different functional groups .
Scientific Research Applications
6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, particularly cancer, due to its ability to inhibit specific protein kinases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline include:
6,7-Dimethoxy-4-anilinoquinazoline: Known for its potent VEGFR-2 kinase inhibitory activity.
6,7-Dihydroxy-4-quinazolineamines: Includes compounds like erlotinib and gefitinib, which are used as tyrosine kinase inhibitors in cancer therapy
Uniqueness
What sets this compound apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidin-4-yl group at the 4-position of the quinazoline ring enhances its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core substituted with two methoxy groups at positions 6 and 7, and a piperidine ring at position 4. This structure is significant for its biological activity as it influences the compound's interaction with various biological targets.
The biological activity of this compound is primarily attributed to its role as a protein tyrosine kinase inhibitor . It has been shown to inhibit key receptors involved in cancer progression and hematopoiesis:
- FLT3 (Fms-like tyrosine kinase 3) : This receptor is crucial in hematopoietic stem cell proliferation. Inhibition of FLT3 has been linked to reduced tumor growth in hematological malignancies .
- c-KIT : This receptor is involved in cell survival and proliferation. Its inhibition can lead to decreased metastasis in certain cancers .
- TrkB (Tropomyosin receptor kinase B) : Modulating TrkB activity can influence neuronal survival and differentiation, making it a target for neurodegenerative diseases .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties against various cancer cell lines:
These results highlight the compound's effectiveness against both solid tumors and hematological malignancies.
Neurological Effects
In addition to its anticancer properties, the compound has shown promise in neurological applications by modulating TrkB activity, which may protect against neuronal apoptosis and promote neurogenesis. This suggests potential therapeutic roles in conditions like Alzheimer's disease or other neurodegenerative disorders .
Case Studies
- Inhibition of FLT3 : A study demonstrated that the compound effectively inhibited FLT3 autophosphorylation, leading to reduced cell proliferation in FLT3-mutated leukemia cells .
- c-KIT Activation in GISTs : In gastrointestinal stromal tumors (GISTs), where c-KIT mutations are common, treatment with this quinazoline derivative resulted in significant tumor regression in preclinical models .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the quinazoline core significantly affect potency:
Properties
IUPAC Name |
6,7-dimethoxy-4-piperidin-4-ylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-19-13-7-11-12(8-14(13)20-2)17-9-18-15(11)10-3-5-16-6-4-10/h7-10,16H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEHPKCVIFNEOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)C3CCNCC3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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